Cas no 2167211-28-9 (4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole)

4-(Bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is a brominated pyrazole derivative with significant utility in organic synthesis and pharmaceutical intermediates. The presence of a reactive bromomethyl group enables efficient functionalization, making it a versatile building block for cross-coupling reactions, nucleophilic substitutions, and heterocyclic modifications. Its stable pyrazole core, combined with the isopropyl substituent, enhances steric and electronic tuning in target molecules. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and structural flexibility. High purity and consistent quality ensure reliable performance in research and industrial applications.
4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole structure
2167211-28-9 structure
商品名:4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
CAS番号:2167211-28-9
MF:C8H13BrN2
メガワット:217.106220960617
CID:6409925
PubChem ID:165872715

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
    • EN300-1301093
    • 2167211-28-9
    • インチ: 1S/C8H13BrN2/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,4H2,1-3H3
    • InChIKey: JXSDIUYKFYSQCI-UHFFFAOYSA-N
    • ほほえんだ: BrCC1=CN(C)N=C1C(C)C

計算された属性

  • せいみつぶんしりょう: 216.02621g/mol
  • どういたいしつりょう: 216.02621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 17.8Ų

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1301093-0.5g
4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2167211-28-9
0.5g
$781.0 2023-05-26
Enamine
EN300-1301093-50mg
4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2167211-28-9
50mg
$1008.0 2023-09-30
Enamine
EN300-1301093-2.5g
4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2167211-28-9
2.5g
$1594.0 2023-05-26
Enamine
EN300-1301093-5.0g
4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2167211-28-9
5g
$2360.0 2023-05-26
Enamine
EN300-1301093-0.05g
4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2167211-28-9
0.05g
$683.0 2023-05-26
Enamine
EN300-1301093-0.25g
4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2167211-28-9
0.25g
$748.0 2023-05-26
Enamine
EN300-1301093-1000mg
4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2167211-28-9
1000mg
$1200.0 2023-09-30
Enamine
EN300-1301093-2500mg
4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2167211-28-9
2500mg
$2351.0 2023-09-30
Enamine
EN300-1301093-500mg
4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2167211-28-9
500mg
$1152.0 2023-09-30
Enamine
EN300-1301093-0.1g
4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole
2167211-28-9
0.1g
$715.0 2023-05-26

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole 関連文献

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazoleに関する追加情報

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole: A Comprehensive Overview

4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is a versatile organic compound with the CAS number 2167211-28-9. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two nitrogen atoms. The structure of this compound is characterized by a pyrazole ring substituted with a bromomethyl group at the 4-position, a methyl group at the 1-position, and an isopropyl group at the 3-position. These substituents contribute to its unique chemical properties and reactivity.

The synthesis of 4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole involves a series of carefully controlled reactions. Typically, the starting material is a pyrazole derivative, which undergoes substitution or addition reactions to introduce the desired substituents. The bromomethyl group is often introduced via nucleophilic substitution or alkylation reactions, while the methyl and isopropyl groups are added through alkylation or acylation steps. The optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity.

Recent studies have highlighted the potential applications of 4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole in various fields. In medicinal chemistry, this compound has shown promise as a lead molecule for drug discovery. Its pyrazole ring is known to exhibit bioactivity, and the substituents can be further modified to enhance its pharmacokinetic properties. For instance, researchers have explored its potential as an anti-inflammatory agent and an inhibitor of certain enzymes associated with neurodegenerative diseases.

In materials science, 4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole has been investigated for its role in the synthesis of advanced materials. Its bromomethyl group makes it a valuable precursor for polymerization reactions, leading to the development of novel polymers with tailored properties. Additionally, this compound has been used as a building block in supramolecular chemistry, where it participates in self-assembling structures that mimic biological systems.

The chemical stability of 4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole is another area of interest. Studies have shown that its stability under various conditions depends on the electronic effects of its substituents. The methyl and isopropyl groups provide steric hindrance, which can influence both its reactivity and stability. Understanding these factors is essential for optimizing its use in industrial applications.

From an environmental perspective, the ecological impact of 4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole has been studied to ensure sustainable practices. Research indicates that its biodegradability depends on its structure and the presence of specific functional groups. Efforts are being made to develop greener synthesis routes and recycling methods to minimize its environmental footprint.

In conclusion, 4-(bromomethyl)-1-methyl-3-(propan-2-yl)-1H-pyrazole (CAS No: 2167211-28-9) is a multifaceted compound with significant potential in diverse scientific domains. Its unique structure enables it to serve as a valuable building block in organic synthesis, while its chemical properties make it suitable for applications in medicine, materials science, and environmental chemistry. As research continues to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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